N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(pyridine-2-carbonylamino)phenyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-15(13-7-3-4-9-17-13)19-11-5-1-2-6-12(11)20-16(22)14-8-10-18-23-14/h1-10H,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEGQRBBRWCWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of aldehydes with primary nitro compounds. This reaction typically requires a 1:2 molar ratio of aldehydes to primary nitro compounds, leading to the formation of isoxazoline-N-oxides or isoxazole derivatives . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Chemical Reactions Analysis
N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include aldehydes, primary nitro compounds, and activated ketones . The major products formed from these reactions are isoxazole derivatives, which can be further modified to introduce different substituents at various positions of the heterocyclic ring .
Scientific Research Applications
N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . These compounds are used in drug discovery and development, as they provide a diverse chemical space for binding to biological targets .
Mechanism of Action
The mechanism of action of N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives exert their effects by binding to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide to structurally related compounds based on substituent variations, molecular properties, and bioactivity.
Structural Analogues and Substituent Effects
Key Comparisons
Enzyme Inhibition: The ethoxyphenyl derivative (compound 27) inhibits viral proteases via covalent binding, whereas the triazolylpyridazinyl analog (compound in ) may target nucleotide-binding domains (e.g., kinases) due to its heterocyclic substituents .
Synthetic Accessibility: Compounds like N-(tert-butylphenyl)isoxazole-5-carboxamide (5b) and glucopyranosyl derivatives (15, 16, 20) are synthesized via amide coupling, suggesting that this compound could be prepared similarly . Yields vary widely (24–52%), influenced by steric hindrance and solubility of substituents.
Physicochemical Properties: Lipophilicity: The tert-butylphenyl group in 5b increases hydrophobicity, favoring membrane permeability. In contrast, glucopyranosyl-substituted analogs (e.g., 15) exhibit enhanced aqueous solubility . Chelation Capacity: The picolinamido group in the target compound may outperform indol-3-yl (2G11) or ethoxyphenyl (compound 27) in metal binding due to pyridine’s strong coordination with transition metals like zinc .
Biological Activity
N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of isoxazole derivatives with picolinamide. The structural framework includes an isoxazole ring, which is known for its diverse biological activities, and a picolinamide moiety that may enhance its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of isoxazole, including this compound, exhibit significant anticancer properties. For instance, a study on similar isoxazole derivatives demonstrated their cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| 3 | CT-26 (Colon) | 2.5 | Inhibition of JAK3/STAT3 signaling |
| 2d | Hep3B (Liver) | 23 | Induction of apoptosis |
| 2e | HeLa (Cervical) | 15.48 | Cell cycle arrest in G2/M phase |
The compound N-(4-chlorophenyl)-5-carboxamidyl isoxazole (compound 3) showed promising results with an IC50 value of 2.5 μg/mL against colon cancer cells, indicating strong potential as a chemotherapeutic agent . The mechanism involved the down-regulation of phosphorylated STAT3, suggesting that targeting this pathway could be beneficial in cancer treatment.
Antioxidant Activity
In addition to anticancer properties, isoxazole derivatives have been evaluated for their antioxidant capabilities. The antioxidant activity can be quantified using assays such as DPPH and CUPRAC. A related study found that certain oxadiazole compounds exhibited significant antioxidant activity, which could be attributed to their ability to scavenge free radicals and inhibit oxidative stress .
Enzyme Inhibition
Isoxazole derivatives have also shown promise as enzyme inhibitors. Inhibitory effects against various enzymes such as cholinesterases and glucosidases have been reported, indicating potential applications in treating conditions like diabetes and neurodegenerative diseases . For instance, one study highlighted the enzyme inhibitory properties of a related compound, demonstrating its potential for therapeutic applications beyond oncology.
Case Studies and Research Findings
Several case studies have illustrated the biological activity of compounds similar to this compound:
- Case Study on Colon Cancer : A derivative was tested against mouse colon tumor cells and demonstrated significant cytotoxicity through necrosis rather than apoptosis .
- Breast Cancer Study : Isoxazole-amide analogues were synthesized and evaluated for their efficacy against breast cancer cell lines, revealing that some compounds had IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antioxidant Assessment : A series of oxadiazole compounds were tested for their antioxidant properties, showing strong activity in reducing oxidative stress markers .
Q & A
Q. How to design experiments to differentiate covalent vs. non-covalent binding modes?
- Methodological Answer : Perform time-dependent inhibition assays; covalent binders show irreversible activity (no recovery after dialysis). Use mass spectrometry to detect adduct formation (e.g., +78 Da for cysteine modification). Crystallography (as in ’s structure reports) or HDX-MS can confirm binding interfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
